cis-6-Octadecenoic acid

Descripción general

Descripción

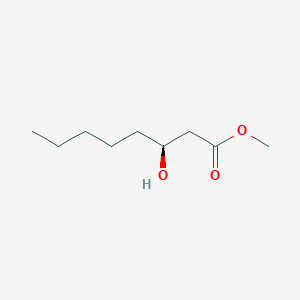

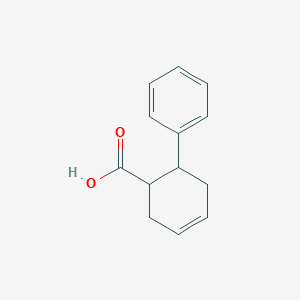

Cis-6-Octadecenoic acid, also known as Petroselinic acid, is a fatty acid with the molecular formula C18H34O2 . It has a molecular weight of 282.4614 .

Synthesis Analysis

Petroselinic acid can be synthesized from laballenic acid, which is often present in plant seed oils . A practical and effective synthesis of cis-11-Octadecenoic acid, a similar compound, has been reported using Wittig reaction with n-heptanal and 10-methoxycarbonyldecyltriphenylphosphonium bromide .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . The IUPAC Standard InChI isInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/b13-12- . Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.4614 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found on ChemSpider .Aplicaciones Científicas De Investigación

Characterization and Separation Techniques

- Characterization in Edible Fat and Oil : A study by Yoshinaga et al. (2014) developed a method using gas chromatography-flame ionisation detector with a highly polar ionic liquid capillary column to characterize cis- and trans-octadecenoic acid in partially hydrogenated vegetable oil and milk fat (Yoshinaga et al., 2014).

- Separation Methods : Villegas et al. (2010) compared two methods - comprehensive two-dimensional gas chromatography and silver ion high-performance liquid chromatography - for optimized separation of monounsaturated octadecenoic acid isomers (Villegas et al., 2010).

Biochemical Applications

- Hydroxy Fatty Acid Production : Takeuchi et al. (2013) found that Pediococcus sp. can hydrate linoleic acid to hydroxy fatty acids, useful for polymer substrates and functional foods (Takeuchi et al., 2013).

- Pyrolytic Conversion for Renewable Fuels : Asomaning et al. (2014) studied the pyrolytic conversion of mono-unsaturated fatty acids to hydrocarbon products, highlighting the potential of these acids in renewable chemical and fuel production (Asomaning et al., 2014).

Health and Nutritional Applications

- Immunomodulatory Activity : Bergamo et al. (2014) showed that hydroxy-, oxo-, and conjugated fatty acids derived from gut microbes, like HYA, have immunomodulatory and antioxidant activities, suggesting potential applications in functional foods (Bergamo et al., 2014).

- Gut Microbiota and Obesity : Miyamoto et al. (2019) found that gut microbiota metabolites of dietary PUFAs, like HYA, can confer resistance to diet-induced obesity in mice, illustrating the role of these metabolites in metabolic health (Miyamoto et al., 2019).

Technological Applications

- Nanocomposite Membranes : Ghadimi et al. (2014) utilized cis-9-Octadecenoic acid for chemical modification in fabricating nanocomposite membranes, improving separation performance in gas streams (Ghadimi et al., 2014).

Environmental and Microbial Interactions

- Quorum Quenching and Anti-Biofilm Activities : Singh et al. (2013) reported that cis-9-octadecenoic acid from Stenotrophomonas maltophilia shows quorum quenching and anti-biofilm activities, useful in combating bacterial infections (Singh et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

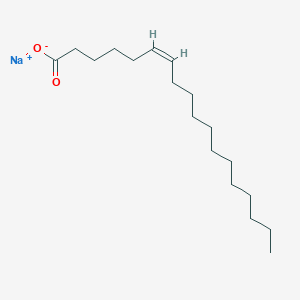

Petroselinic acid sodium salt, also known as sodium;(Z)-octadec-6-enoate or cis-6-Octadecenoic acid, is a monounsaturated omega-12 fatty acid . It has been found to have a wide range of biological potentials, including antidiabetic, antibacterial, and antifungal activities

Mode of Action

It has been shown to have a wide range of biological potentials, including antidiabetic, antibacterial, and antifungal activities . These effects suggest that petroselinic acid interacts with multiple targets in the body, leading to various changes at the cellular level.

Biochemical Pathways

Petroselinic acid is synthesized from the desaturation of 16:0-ACP to petroselinic acid stored in triacylglycerol in the seeds . This process involves several enzymes and biochemical pathways.

Result of Action

Petroselinic acid has been shown to have a wide range of biological potentials, including antidiabetic, antibacterial, and antifungal activities . It has also been found to have significant effects against Porphyromonas gingivalis, a major periodontal pathobiont . These effects suggest that petroselinic acid can induce various molecular and cellular changes.

Action Environment

The action, efficacy, and stability of petroselinic acid can be influenced by various environmental factors. For instance, its content varies depending on plant species, geographical origin, extraction method, ripeness, etc

Propiedades

IUPAC Name |

sodium;(Z)-octadec-6-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h12-13H,2-11,14-17H2,1H3,(H,19,20);/q;+1/p-1/b13-12-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUAKLGDTIFZIV-USGGBSEESA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)

![1-(2-Methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B3149307.png)